H-89 dihydrochloride hydrate is a potent and selective inhibitor of protein kinase A, classified under the category of small molecule inhibitors. Its chemical structure is defined by the formula , and it has a molecular weight of approximately 519.28 g/mol. This compound is primarily utilized in biochemical research to elucidate the roles of protein kinase A and other related kinases in various cellular processes.
The synthesis of H-89 dihydrochloride typically involves several key steps:
The synthetic route may vary depending on the specific laboratory protocols, but it generally emphasizes the importance of controlling reaction conditions such as temperature and pH to optimize yield and purity. The final product is typically purified using recrystallization or chromatography techniques to achieve a high purity level (≥98%) .
The molecular structure of H-89 dihydrochloride features:
The structural representation can be expressed as follows:
Key structural data includes:
H-89 dihydrochloride primarily acts as an inhibitor of protein kinase A through competitive inhibition. The compound's interaction with ATP-binding sites of kinases leads to reduced phosphorylation activity.
The inhibition mechanism can be quantified using IC50 values for various kinases:
H-89 dihydrochloride exerts its biological effects by inhibiting the activity of protein kinase A, which plays a crucial role in mediating cellular responses to cyclic adenosine monophosphate signaling. By blocking this pathway, H-89 can influence downstream signaling cascades involved in cell proliferation, differentiation, and survival.
Research indicates that H-89 enhances the survival and clonogenicity of human embryonic stem cells through inhibition of Rho-associated coiled-coil containing protein kinase (ROCK) signaling pathways .
H-89 dihydrochloride is widely used in scientific research for:
H-89 functions as a competitive ATP antagonist, binding to the catalytic subunit of PKA (PKAC) with an inhibition constant (Kᵢ) of 48 nM. This molecular interaction prevents phosphate transfer from ATP to serine/threonine residues on substrate proteins, effectively halting downstream signaling. The compound exhibits an IC₅₀ of 135 nM against purified PKA in enzymatic assays, though its selectivity profile reveals interactions with other kinases at higher concentrations [4] [5].
Table 1: Kinase Inhibition Profile of H-89 Dihydrochloride Hydrate
Kinase Target | IC₅₀ (nM) | Biological Consequence |
---|---|---|
PKA (PKAC) | 135 | Blocks cAMP-mediated phosphorylation events |
MSK1 | 120 | Modulates CREB phosphorylation |
ROCKII | 270 | Affects cytoskeletal reorganization |
S6K1 | 80 | Influences protein synthesis regulation |
PKBα (Akt) | 2600 | Mild interference with survival signaling |
MAPKAP-K1b | 2800 | Minimal impact at standard concentrations |
The physiological significance of H-89-mediated PKA inhibition is demonstrated across multiple systems:
The development of H-89 in the early 1990s represented a paradigm shift in pharmacological kinase inhibition. Prior inhibitors like staurosporine exhibited broad-spectrum activity against PKC, PKA, and multiple tyrosine kinases (IC₅₀ ~7-15 nM), limiting their research utility. H-89 emerged from systematic structure-activity relationship (SAR) studies of isoquinoline sulfonamides aimed at achieving PKA selectivity while maintaining membrane permeability [4] [9].
Critical milestones in H-89's research applications include:
The compound's hydrous dihydrochloride formulation (B1427) was developed to enhance aqueous solubility (>25 mM in water) while maintaining stability during frozen storage (-20°C), addressing critical limitations of earlier kinase inhibitors in physiological experiments [9].
While developed as a PKA inhibitor, H-89's off-target effects have unexpectedly illuminated complex kinase crosstalk:
Table 2: Research Applications Demonstrating Kinase Network Crosstalk
Physiological System | H-89 Concentration | Key Findings on Kinase Interdependence |
---|---|---|
Adipocyte Thermogenesis | 10 μM | RAGE deletion amplifies PKA-independent β-adrenergic signaling through p38 MAPK phosphorylation [6] |
Renal OAT3 Trafficking | 20 μM | IGF-1/PKA signaling enhances SUMOylation while suppressing ubiquitination of transporters [7] [10] |
Retinal EMT Inhibition | 10 μM | PKA blockade increases inhibitory Smad6 expression without altering TGF-β-induced Smad2/3 phosphorylation [8] |
Febrile Response Modulation | 0.5-1.5 μg/rat | Combined PKA/PKC inhibition synergistically suppresses TRPV1 phosphorylation beyond single kinase effects [1] [3] |
These findings underscore H-89's dual utility: as a primary PKA inhibitor at ≤1 μM concentrations, and as a probe for kinase network interactions at higher doses. The compound continues to reveal unexpected signaling topology, exemplified by recent discoveries that PKA inhibition:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7